molecular formula C14H13Cl4N B14060399 [2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14060399
M. Wt: 337.1 g/mol
InChI Key: CXPLUZHKDMYVCT-UHFFFAOYSA-N
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Description

[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is an organic compound with the molecular formula C14H13Cl4N. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a dimethylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves the reaction of 2,3,6-trichlorocyclohexa-2,4-dienyl chloride with 2-chloro-4-dimethylaminophenyl. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the presence of multiple chlorine atoms, which can pose hazards if not handled properly.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets through nucleophilic aromatic substitution. The compound can form complexes with various nucleophiles, leading to changes in its chemical structure and properties. These interactions can affect biological pathways and processes, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

    [4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: A similar compound with a different position of the chlorine atom.

    Other Haloalkanes: Compounds with similar halogen substitutions but different core structures.

Uniqueness

The uniqueness of [2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This structure imparts unique chemical properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-6-3-8(7-11(12)17)13-9(15)4-5-10(16)14(13)18/h3-7,9,13H,1-2H3

InChI Key

CXPLUZHKDMYVCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2C(C=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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